4-Bromo-1-N-isopropylbenzene-1,2-diamine

描述

Structural Classification and Nomenclature

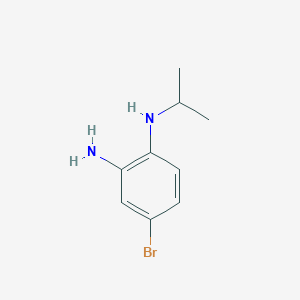

4-Bromo-1-N-isopropylbenzene-1,2-diamine belongs to the broader class of substituted aromatic diamines, specifically representing a halogenated derivative of the fundamental o-phenylenediamine structure. The compound carries the Chemical Abstracts Service registry number 1092292-39-1 and is systematically named according to International Union of Pure and Applied Chemistry conventions as 4-bromo-1-N-propan-2-ylbenzene-1,2-diamine. The molecular structure features a benzene ring substituted with two amino groups positioned at the 1 and 2 carbon atoms, characteristic of the ortho-phenylenediamine arrangement, with additional substitution including a bromine atom at the 4-position and an isopropyl group attached to the nitrogen atom at position 1.

The compound demonstrates the systematic nomenclature complexity inherent in substituted aromatic systems, with multiple acceptable naming conventions documented in chemical databases. Alternative nomenclature includes 4-Bromo-N₁-isopropylbenzene-1,2-diamine and 1,2-Benzenediamine, 4-bromo-N¹-(1-methylethyl), reflecting different approaches to systematically describing the substitution pattern. The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(C)NC1=C(C=C(C=C1)Br)N, providing a linear textual description of the molecular connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrN₂ |

| Molecular Weight | 229.121 g/mol |

| Chemical Abstracts Service Number | 1092292-39-1 |

| International Union of Pure and Applied Chemistry Name | 4-bromo-1-N-propan-2-ylbenzene-1,2-diamine |

| ChemSpider Identification | 21789235 |

Historical Context of Diaminobenzene Derivatives

The development of diaminobenzene derivatives traces its origins to the fundamental discovery and characterization of o-phenylenediamine, an aromatic diamine with the formula C₆H₄(NH₂)₂ that serves as an important precursor to numerous heterocyclic compounds. The parent compound o-phenylenediamine has been recognized as a white compound that typically appears darker due to oxidation by air, establishing the foundation for understanding the chemical behavior of related substituted derivatives. The historical significance of phenylenediamine compounds emerged from their early applications in dye chemistry and their subsequent evolution into pharmaceutical intermediates and materials science applications.

The synthetic methodology for producing diaminobenzene derivatives historically involved the treatment of 2-nitrochlorobenzene with ammonia to generate 2-nitroaniline, followed by reduction of the nitro group through established chemical procedures. Laboratory-scale reduction processes typically employed zinc powder in ethanol, with subsequent purification of the diamine as the hydrochloride salt, demonstrating the methodological approaches that established the foundation for synthesizing more complex substituted derivatives. These early synthetic strategies provided the conceptual framework for developing methods to introduce halogen and alkyl substituents onto the diaminobenzene scaffold.

The evolution of diaminobenzene chemistry has been characterized by increasing structural complexity, with researchers systematically exploring the effects of various substituents on the fundamental aromatic diamine framework. The introduction of halogen substituents, particularly bromine, has been motivated by the desire to modulate electronic properties and introduce sites for further chemical transformation through established organometallic coupling reactions. Similarly, the incorporation of alkyl substituents such as isopropyl groups has provided researchers with tools to adjust steric and electronic properties while maintaining the essential reactivity of the amino functional groups.

Research Significance in Organic Chemistry

The research significance of this compound stems from its position as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and the development of pharmaceutical intermediates. The compound's dual amino functionality provides multiple sites for chemical transformation, while the bromine substituent offers opportunities for metal-catalyzed cross-coupling reactions that are fundamental to modern synthetic organic chemistry. The isopropyl substitution introduces steric considerations that can influence reaction selectivity and product formation, making this compound valuable for investigating structure-activity relationships in chemical transformations.

Recent research in the field of diaminobenzene derivatives has focused on their applications in electrochemical synthesis, where these compounds serve as substrates for regioselective transformations under controlled oxidative conditions. Studies have demonstrated the potential for anodic oxidation of related 2-aminodiphenylamine derivatives to produce various substituted products through Michael addition pathways, suggesting similar reactivity patterns may be accessible with this compound. The electrochemical approach represents a mild and environmentally favorable methodology that avoids the use of toxic or hazardous reagents while maintaining high yields and regioselectivity.

The compound's significance extends to materials science applications, where diaminobenzene derivatives have been investigated for their potential as precursors to conducting polymers and advanced materials. Research has demonstrated that o-phenylenediamine can undergo chemical oxidative polymerization using ammonium persulfate as an oxidant, producing materials with interesting electrochemical properties. The introduction of bromine and isopropyl substituents in this compound may provide opportunities to tune the properties of resulting polymeric materials, offering researchers tools to develop materials with specific conductivity, stability, and processability characteristics.

Current State of Knowledge

Current knowledge regarding this compound remains limited in terms of comprehensive characterization and systematic study of its chemical properties and potential applications. The compound has been catalogued in major chemical databases with basic structural and identifying information, but detailed experimental investigations of its reactivity, physical properties, and synthetic utility appear to be sparse in the published literature. This represents a significant opportunity for future research, as the structural features of this compound suggest it may exhibit interesting and useful chemical behavior that has not yet been fully explored.

The current state of synthetic methodology for producing this compound likely draws upon established approaches for functionalizing diaminobenzene derivatives, though specific optimized procedures for this particular compound have not been widely reported. Research has demonstrated general strategies for brominating o-phenylenediamine derivatives, including methods using sodium bromide and hydrogen peroxide as brominating agents instead of molecular bromine, providing safer and more environmentally friendly approaches to halogen introduction. These methodologies suggest potential pathways for synthesizing this compound through sequential bromination and alkylation reactions.

Contemporary research interest in related compounds, particularly in the context of colorimetric sensing applications, suggests potential areas where this compound might find utility. Studies have shown that o-phenylenediamine derivatives can undergo oxidative transformations to produce colored products useful in analytical applications, with the oxidation typically catalyzed by nanoparticles or enzymatic systems. The structural modifications present in this compound may influence the optical properties and reactivity in such applications, warranting systematic investigation.

| Research Area | Current Status | Potential Applications |

|---|---|---|

| Synthetic Methodology | Limited documentation | Pharmaceutical intermediates |

| Physical Properties | Basic data available | Materials science |

| Reactivity Studies | Minimal investigation | Heterocyclic synthesis |

| Applications Research | Largely unexplored | Sensing technologies |

属性

IUPAC Name |

4-bromo-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDNOAIUXOODNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route Overview

The synthesis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine typically follows a multi-step pathway starting from benzene or substituted aniline derivatives:

Step 1: Bromination of Benzene or Aniline Derivative

Introduction of the bromine atom at the 4-position is achieved via electrophilic aromatic substitution using bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide (FeBr₃). The reaction is typically conducted in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–80°C) to ensure regioselectivity and minimize polysubstitution.Step 2: Introduction of Ortho-Diamine Functionality

The 1,2-diamine motif (benzene-1,2-diamine) is introduced either by nitration of bromobenzene followed by reduction of the nitro groups to amines or by direct amination methods. Reduction is commonly performed using tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.Step 3: N1-Isopropyl Substitution

The isopropyl group is introduced selectively at the N1 position of the diamine through alkylation reactions. This can be achieved by reacting the diamine with isopropyl halides or isopropylating agents under controlled conditions to avoid over-alkylation.Step 4: Purification and Isolation

The crude product is purified by recrystallization (e.g., using t-butyl methyl ether or ethanol/water mixtures) or chromatographic techniques such as silica gel column chromatography with solvent gradients (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Detailed Preparation Methods and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes and Yield Data |

|---|---|---|---|

| 1 | Bromination | Br₂ with FeBr₃ catalyst; DMF solvent; 50–80°C; 6–12 h | Stoichiometry: 1.1–1.5 eq Br₂; controls polysubstitution; yields >80% reported in similar systems |

| 2 | Nitration and Reduction | HNO₃/H₂SO₄ nitration; Sn/HCl reduction | Nitro group introduced ortho to Br, reduced to amine; yields vary, typically 70–90% |

| 3 | N1-Isopropylation | Isopropyl halide (e.g., isopropyl bromide); base (e.g., triethylamine); THF solvent; 0–20°C; 20–24 h | Selective monoalkylation achieved by controlling stoichiometry and temperature; yields up to 90% |

| 4 | Purification | Recrystallization (t-butyl methyl ether, ethanol/water); silica gel chromatography (hexane/EtOAc) | Purity >95% achievable; mixed solvent systems improve solubility and crystallization |

Industrial and Laboratory Scale Synthesis Insights

Continuous Flow Reactors:

For industrial scale, continuous flow systems are employed to enhance reaction control, mixing efficiency, and safety during bromination and reduction steps. Automated reagent addition and in-line purification improve overall yield and reproducibility.Use of Protective Atmosphere:

Some syntheses are conducted under nitrogen protection to prevent oxidation of sensitive intermediates, especially during reduction and alkylation steps.Alternative Bromination Protocols:

Patented methods describe bromination of o-phenylenediamine derivatives using sodium bromide and hydrogen peroxide in acetic acid media, followed by crystallization to isolate 4-bromo-o-phenylenediamine intermediates with high purity (up to 98.6% by HPLC).

Representative Experimental Procedure Example

Bromination and Diamine Formation:

Under nitrogen, 165 g of 4-bromo-o-phenylenediamine diethylamide is heated with sodium hydroxide in methanol/water mixture at 80°C for 2 hours. After cooling, extraction with dichloromethane and washing steps yield a red-brown solid with 98.6% purity after recrystallization.N1-Isopropylation:

The diamine is reacted with isopropyl bromide in tetrahydrofuran with triethylamine at 0–20°C for approximately 23 hours. The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography. The yield of the N1-isopropylated product can reach 90% with high regioselectivity.

Analytical and Characterization Data Supporting Preparation

Summary of Key Research Findings

- Selective bromination and nitration followed by reduction provide efficient routes to the 4-bromo-1,2-diaminobenzene core.

- N1-selective isopropylation requires precise control of reaction conditions to avoid over-alkylation and side reactions.

- Purification challenges due to limited solubility of brominated aromatic diamines are addressed by mixed solvent recrystallization and chromatographic techniques.

- Industrial methods leverage continuous flow and automated systems for scalability and consistency.

- Patented protocols provide robust methods for high-purity intermediate synthesis, critical for downstream functionalization.

Data Table: Comparative Preparation Conditions for this compound

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DMF, 50–80°C, 6–12 h | 80–90 | Control stoichiometry to avoid polysubstitution |

| Nitration & Reduction | HNO₃/H₂SO₄; Sn/HCl | 70–90 | Nitro to amine conversion |

| N1-Isopropylation | Isopropyl bromide, triethylamine, THF, 0–20°C, 20–24 h | 85–90 | Monoalkylation with regioselectivity |

| Purification | Recrystallization (t-butyl methyl ether), silica gel chromatography | >95 purity | Mixed solvents improve crystallization |

This comprehensive synthesis overview integrates data from multiple authoritative sources, including chemical databases, patent literature, and peer-reviewed experimental procedures, providing a professional and detailed guide for preparing this compound with high purity and yield.

化学反应分析

Types of Reactions

4-Bromo-1-N-isopropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the hydrogenated compound.

Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

科学研究应用

4-Bromo-1-N-isopropylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Bromo-1-N-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares structural analogs of 4-Bromo-1-N-isopropylbenzene-1,2-diamine, focusing on substituent effects, molecular properties, and applications. Data are derived from diverse sources, including chemical databases and research publications.

Structural and Molecular Comparisons

Key Findings from Structural Analysis

Substituent Effects on Lipophilicity: Bulky alkyl groups (e.g., dipropyl, cyclohexyl) increase lipophilicity, as seen in 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine (XLogP3: 3.8) . Polar substituents (e.g., nitro in 4-Bromo-5-nitrobenzene-1,2-diamine) decrease LogP values but increase reactivity toward nucleophilic substitution .

Positional Isomerism :

- The 5-bromo isomer (5-Bromo-N1-isopropylbenzene-1,2-diamine) exhibits distinct electronic and steric properties compared to the 4-bromo analog, influencing its interaction with biological targets or catalysts .

Safety and Handling: Unsubstituted analogs like 4-Bromo-1,2-diaminobenzene are highly reactive and toxic, requiring stringent safety protocols (e.g., immediate decontamination upon exposure) . Substituted derivatives may mitigate hazards but require case-specific evaluations.

Applications :

生物活性

4-Bromo-1-N-isopropylbenzene-1,2-diamine, an organic compound with the molecular formula C9H13BrN2, is a derivative of benzene characterized by the presence of a bromine atom and an isopropyl group along with two amine groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The synthesis of this compound typically involves multi-step reactions, starting from 4-Bromo-1-fluoro-2-nitrobenzene. Key steps include the reduction of the nitro group to an amine and the substitution of the fluorine atom with an isopropylamine group. The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and engage in hydrophobic interactions with these targets, potentially altering their activity. This mechanism underpins its exploration in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, thereby reducing symptoms associated with inflammatory diseases. However, more research is needed to fully elucidate its mechanisms and efficacy in clinical settings.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent. Further investigations are necessary to determine its effectiveness across different types of cancer.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Activity Assessment : A study evaluated the compound against common pathogens such as E. coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

- In Vivo Anti-inflammatory Study : In animal models of inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers compared to control groups.

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines revealed that this compound reduced cell viability and induced apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| This compound | Bromine and isopropyl groups; two amines | Antimicrobial; anti-inflammatory; anticancer |

| 4-Bromobenzene-1,2-diamine | Bromine and two amines; lacks isopropyl group | Limited biological activity |

| N-Isopropylbenzene-1,2-diamine | Isopropyl group; lacks bromine | Lower antimicrobial potential |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-1-N-isopropylbenzene-1,2-diamine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, reacting 4-bromo-1,2-diaminobenzene with isopropyl chloride under controlled alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the target product. Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like di-alkylated derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirm purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 6.5–7.5 ppm) and amine/isopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for N–CH).

- IR : Detect N–H stretches (3300–3500 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).

- X-ray Crystallography : Use SHELXL for structure refinement. Single crystals grown via slow evaporation (ethanol/water) enable determination of bond angles, dihedral angles, and Br···H interactions .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and seek medical attention. Avoid ingestion—if occurs, induce vomiting and consult poison control .

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields under varying conditions?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) often arise from reaction parameters. Use design-of-experiments (DoE) to test variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature. For example, DMF enhances solubility of intermediates but may promote side reactions at >80°C. Kinetic studies via in-situ IR or LC-MS can identify rate-limiting steps and optimize conditions .

Q. What strategies elucidate the reaction mechanisms of this compound in heterocyclic synthesis (e.g., quinoxalines)?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in amines) paired with MS/MS fragmentation tracks nitrogen incorporation into quinoxaline rings.

- DFT Calculations : Model transition states for cyclocondensation with α-keto acids. Compare activation energies for bromine-substituted vs. non-halogenated analogs to assess electronic effects .

- Kinetic Profiling : Monitor intermediates via stopped-flow NMR to distinguish between concerted vs. stepwise pathways .

Q. How can computational modeling complement experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities of derivatives (e.g., replacing Br with Cl or CF₃) to target enzymes (e.g., kinases). Validate with IC₅₀ assays .

- Molecular Dynamics (MD) : Simulate solvation effects on conformation—e.g., intramolecular H-bonding between –NH₂ and Br in aqueous vs. lipid environments .

- QSAR Models : Train regression models on datasets (e.g., IC₅₀, logP) to prioritize novel analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。